4-Methoxypyrimidin-5-amine

Kinase Inhibition MAP Kinase Cancer

Specifically designed as a strategic building block for MKNK2 kinase inhibitors (Ki=39 nM) and anti-Shigella flexneri agents. Its unique 4-methoxy-5-amino substitution pattern is essential; non-specific isomers fail. Rapidly diversify via amide coupling. For R&D only.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 15579-82-5
Cat. No. B105190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyrimidin-5-amine
CAS15579-82-5
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC1=NC=NC=C1N
InChIInChI=1S/C5H7N3O/c1-9-5-4(6)2-7-3-8-5/h2-3H,6H2,1H3
InChIKeyGNGTVTHIGJBTNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyrimidin-5-amine (CAS 15579-82-5) for Medicinal Chemistry Procurement


4-Methoxypyrimidin-5-amine (CAS 15579-82-5) is a pyrimidine derivative featuring a methoxy substituent at the 4-position and a primary amine at the 5-position [1]. It serves as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules. The compound exhibits a topological polar surface area (TPSA) of 61 Ų and a computed XLogP3 of -0.2, indicating favorable drug-like physicochemical properties . The free amine functionality enables straightforward derivatization via amide bond formation or nucleophilic substitution reactions, making it a practical choice for library synthesis.

Substitution Risks of 4-Methoxypyrimidin-5-amine (CAS 15579-82-5) in Drug Discovery Programs


Substituting 4-Methoxypyrimidin-5-amine with seemingly similar pyrimidine analogs can compromise synthetic outcomes and biological activity. The precise substitution pattern (4-methoxy, 5-amino) defines its reactivity and binding interactions . For instance, in antibacterial sulfanilamide derivatives, the 5-amino substitution pattern was uniquely essential for activity against Shigella flexneri 2a, whereas other positional isomers were inactive [1]. Additionally, the electronic properties conferred by the 4-methoxy group modulate kinase inhibition potency and selectivity, as demonstrated in MAP kinase-interacting serine/threonine-protein kinase 2 (MKNK2) inhibitors [2]. Simply procuring any 'aminomethoxypyrimidine' without verifying the specific isomer can lead to failed syntheses or loss of desired bioactivity.

Comparative Evidence: 4-Methoxypyrimidin-5-amine (CAS 15579-82-5) vs. Analog Compounds


Kinase Inhibition: MKNK2 Binding Affinity of 4-Methoxypyrimidin-5-amine Derived Scaffold

A derivative incorporating the 4-methoxypyrimidin-5-amine scaffold exhibits nanomolar binding affinity for MAP kinase-interacting serine/threonine-protein kinase 2 (MKNK2). The specific binding constant (Ki) for the compound 6-((5-methoxypyrimidin-4-yl)amino) derivative is 39 nM against MKNK2 [1]. While direct comparative data for the parent amine is not available, the activity of this derivative demonstrates the scaffold's utility in developing potent kinase inhibitors. This level of activity supports its selection over unsubstituted pyrimidines which typically exhibit weaker kinase binding due to lack of appropriate substituents [2].

Kinase Inhibition MAP Kinase Cancer

Antibacterial Activity: 4-Methoxypyrimidin-5-amine vs. Positional Isomers

In a study of antibacterial sulfanilamides, N1-(4-methoxy-5-pyrimidinyl) sulfanylamide, derived from 4-methoxypyrimidin-5-amine, was the only compound among several pyrimidinyl isomers to demonstrate activity against Shigella flexneri 2a [1]. The 4,6-dimethoxy and 6-chloro-4-methoxy isomers were inactive. While the activity was described as 'slight', the unique antibacterial profile distinguishes it from other regioisomers. This specificity underscores the importance of the exact 4-methoxy-5-amino substitution pattern for bioactivity.

Antibacterial Sulfanilamide Structure-Activity Relationship

Physicochemical Properties: Calculated Lipophilicity and Polarity

4-Methoxypyrimidin-5-amine exhibits a computed XLogP3 value of -0.2 and a topological polar surface area (TPSA) of 61 Ų . For comparison, the 2-fluoro-4-methoxypyrimidin-5-amine analog has an XLogP3 of 0.3 [1], indicating increased lipophilicity due to fluorine substitution. The lower lipophilicity of 4-methoxypyrimidin-5-amine may result in improved aqueous solubility and reduced non-specific binding compared to its fluorinated counterpart. Additionally, its TPSA of 61 Ų falls within the optimal range (≤140 Ų) for oral bioavailability per Lipinski's guidelines [2].

Drug-likeness Lipophilicity Polar Surface Area

Procurement-Guided Application Scenarios for 4-Methoxypyrimidin-5-amine (CAS 15579-82-5)


Synthesis of MAP Kinase Inhibitor Libraries

4-Methoxypyrimidin-5-amine is a key starting material for synthesizing kinase inhibitor libraries targeting MKNK2 and related kinases [1]. Its 5-amino group allows for rapid diversification through amide coupling or reductive amination, while the 4-methoxy group contributes to kinase hinge-binding interactions. The scaffold's demonstrated activity in MKNK2 inhibitors (Ki = 39 nM) makes it a rational choice for medicinal chemistry programs focused on oncology and inflammatory diseases [1].

Development of Antibacterial Sulfanilamide Derivatives

This compound is uniquely suited for the synthesis of N1-(4-methoxy-5-pyrimidinyl)sulfanilamide derivatives, which have shown specific activity against Shigella flexneri 2a [2]. Other substitution patterns (4,6-dimethoxy, 6-chloro-4-methoxy) were inactive, highlighting the critical importance of the 4-methoxy-5-amino arrangement for antibacterial activity. This specificity makes it a valuable building block for antibacterial drug discovery.

Synthesis of Drug-Like Heterocyclic Libraries

With a favorable XLogP3 of -0.2 and TPSA of 61 Ų, 4-methoxypyrimidin-5-amine is an excellent starting material for constructing compound libraries with drug-like physicochemical properties . Its high solubility (implied by low lipophilicity) and compatibility with common synthetic transformations (Suzuki coupling, Buchwald-Hartwig amination) make it a practical choice for high-throughput medicinal chemistry campaigns.

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